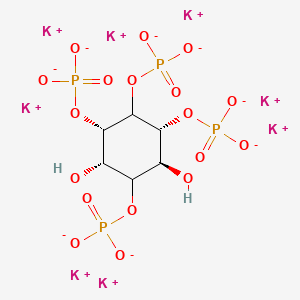
D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt is a phosphorylation product of inositol 1,4,5-trisphosphate (Ins (1,4,5)P3). It is a potent inhibitor of Ins (1,4,5)P3 5-phosphatase with an IC50 of approximately 150 nM . It facilitates Ca2+ influx by sensitizing Ins (1,4,5)P3-mediated activation of ICRAC .
Molecular Structure Analysis
The molecular weight of the compound is 804.73 and its molecular formula is C6H8O18P4K8 . The specific structure analysis is not provided in the search results.Physical And Chemical Properties Analysis
The compound has a molecular weight of 804.73 and a molecular formula of C6H8O18P4K8 . It is recommended to be stored in a desiccated state at -20°C .Aplicaciones Científicas De Investigación
Role in Calcium Mobilization
Specific Scientific Field
Biochemistry and Cell Biology
Summary of the Application
“D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt” is known to play a role in calcium mobilization . It acts as a weak agonist of calcium mobilizing receptors .
Methods of Application or Experimental Procedures
This compound is reported to mobilize intracellular calcium stores in saponin-permeabilized SH-SY5Y neuroblastoma cells .
Results or Outcomes
The EC50 value, a measure of the concentration of the compound that gives half-maximal response, is reported to be 2.05 μM .
Role in Phosphorylation
Specific Scientific Field
Biochemistry
Summary of the Application
“D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt” is a phosphorylation product of inositol 1,4,5-trisphosphate (Ins (1,4,5)P3) .
Methods of Application or Experimental Procedures
The compound is known to facilitate calcium influx by sensitizing Ins (1,4,5)P3-mediated activation of ICRAC .
Results or Outcomes
It is suggested to play a second-messenger role different from that of Ins (1,4,5)P3 .
Role as a Precursor of Inositol 1,3,4-trisphosphate
Summary of the Application
“D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt” is a precursor of inositol 1,3,4-trisphosphate .
Methods of Application or Experimental Procedures
This compound increases the entry of calcium across the plasma membrane .
Results or Outcomes
It is proposed to regulate intracellular calcium by controlling plasma membrane transport of calcium ions .
Role in Facilitating Calcium Influx
Summary of the Application
“D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt” facilitates calcium influx .
Methods of Application or Experimental Procedures
This compound sensitizes inositol 1,4,5-trisphosphate-mediated activation of ICRAC .
Results or Outcomes
It is suggested to play a second-messenger role different from that of inositol 1,4,5-trisphosphate .
Propiedades
IUPAC Name |
octapotassium;[(1R,2S,4S,5S)-2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl] phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O18P4.8K/c7-1-3(21-25(9,10)11)2(8)5(23-27(15,16)17)6(24-28(18,19)20)4(1)22-26(12,13)14;;;;;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;;;/q;8*+1/p-8/t1-,2-,3?,4-,5+,6?;;;;;;;;/m0......../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLWTQSZUMYYND-QAVKKEKOSA-F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8K8O18P4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
804.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Benzyl-2,3,3A,9B-tetrahydro-1H-5-oxa-2-aza-cyclopenta[A]naphthalen-4-one](/img/structure/B1146998.png)

![Methyl [2-(4-bromophenyl)ethenyl]carbamate](/img/structure/B1147004.png)
![1-Butyl-2-[2-[3-[(1-butyl-6-chloro-benz[CD]indol-2(1 H)-ylidene)ethylidene]-2-chloro-5-methyl-1-cyclohexen-1-YL]ethenyl]-6-chlorobenz[CD]indolium tetrafluoroborate](/img/structure/B1147010.png)
